molecular formula C8H8N2O B1407707 2-(Pyrimidin-2-yl)but-3-yn-2-ol CAS No. 1394119-58-4

2-(Pyrimidin-2-yl)but-3-yn-2-ol

Cat. No.: B1407707
CAS No.: 1394119-58-4
M. Wt: 148.16 g/mol
InChI Key: QSFUHFRGUWKAHQ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)but-3-yn-2-ol is a heterocyclic compound featuring a pyrimidine ring attached to a but-3-yn-2-ol backbone. Its molecular formula is C₈H₉N₂O, with a molar mass of 149.17 g/mol. The but-3-yn-2-ol group introduces a propargyl alcohol functionality, which is reactive in click chemistry or cycloaddition reactions.

Properties

CAS No.

1394119-58-4

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-pyrimidin-2-ylbut-3-yn-2-ol

InChI

InChI=1S/C8H8N2O/c1-3-8(2,11)7-9-5-4-6-10-7/h1,4-6,11H,2H3

InChI Key

QSFUHFRGUWKAHQ-UHFFFAOYSA-N

SMILES

CC(C#C)(C1=NC=CC=N1)O

Canonical SMILES

CC(C#C)(C1=NC=CC=N1)O

Origin of Product

United States

Comparison with Similar Compounds

Pyrimidine vs. Pyridine Derivatives

  • 2-(Pyrimidin-2-yl)but-3-yn-2-ol vs. 1-(Pyridin-2-yl)but-3-en-1-ol :
    While both compounds contain a six-membered nitrogen heterocycle, the pyrimidine ring in the former has two nitrogen atoms, enhancing its electron-deficient nature compared to the pyridine derivative. This difference influences reactivity: pyrimidine derivatives are more prone to nucleophilic aromatic substitution, whereas pyridine derivatives may undergo electrophilic substitution. The propargyl alcohol group in the former also offers distinct reactivity (e.g., alkyne-based click chemistry) compared to the allylic alcohol in the latter .

Positional Isomerism in Pyrimidine Substitution

  • 2-(Pyrimidin-2-yl)but-3-yn-2-ol vs. 2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol: The position of the pyrimidine attachment (C2 vs. C5) alters electronic distribution and steric effects. In contrast, pyrimidin-5-yl substitution may reduce steric hindrance, facilitating coordination with metal centers .

Complexity and Pharmacological Potential

  • 2-(Pyrimidin-2-yl)but-3-yn-2-ol vs. (2R)-4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydro-1H-indol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol: The latter compound exemplifies a pharmacologically optimized derivative with multiple heterocycles (pyrimidine, thiazole, indole) and stereochemical complexity. The amino and chloro substituents on the pyrimidine ring enhance binding specificity, likely targeting enzymatic active sites. In contrast, the simpler structure of 2-(pyrimidin-2-yl)but-3-yn-2-ol may serve as a scaffold for further functionalization .

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